molecular formula C22H30O3 B14744734 (1s,3As,3br,7ar,8as,8bs,8cs,10as)-8b,10a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,7,7a,8,8a,8b,8c,9,10,10a-hexadecahydrocyclopenta[a]cyclopropa[g]phenanthren-1-yl acetate CAS No. 2506-60-7

(1s,3As,3br,7ar,8as,8bs,8cs,10as)-8b,10a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,7,7a,8,8a,8b,8c,9,10,10a-hexadecahydrocyclopenta[a]cyclopropa[g]phenanthren-1-yl acetate

Cat. No.: B14744734
CAS No.: 2506-60-7
M. Wt: 342.5 g/mol
InChI Key: DLOPLYAHWFOTGD-BCJMKXOLSA-N
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Description

The compound “(1s,3As,3br,7ar,8as,8bs,8cs,10as)-8b,10a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,7,7a,8,8a,8b,8c,9,10,10a-hexadecahydrocyclopenta[a]cyclopropa[g]phenanthren-1-yl acetate” is a complex organic molecule. Compounds of this nature often exhibit unique chemical properties and biological activities, making them of significant interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of various rings and functional groups. Common synthetic routes may involve:

    Cyclization reactions: to form the cyclopenta and cyclopropa rings.

    Oxidation and reduction reactions: to introduce the oxo group.

    Acetylation: to form the acetate ester.

Industrial Production Methods

Industrial production of such compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:

    Catalysts: to accelerate reactions.

    Temperature and pressure control: to ensure optimal reaction conditions.

    Purification techniques: such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of additional oxygen atoms.

    Reduction: Removal of oxygen or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: such as potassium permanganate or chromium trioxide.

    Reducing agents: like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: including halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: may yield additional ketones or carboxylic acids.

    Reduction: may produce alcohols or alkanes.

    Substitution: can result in halogenated derivatives or other functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.

Biology

In biological research, such compounds can be studied for their potential biological activities, including enzyme inhibition or receptor binding.

Medicine

In medicine, these compounds may be investigated for their therapeutic potential, such as anti-inflammatory or anticancer properties.

Industry

Industrially, these compounds can be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:

    Binding to active sites: on enzymes, inhibiting their activity.

    Interacting with receptors: to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Steroids: Compounds with similar ring structures.

    Terpenes: Molecules with similar functional groups and biological activities.

Uniqueness

This compound’s unique combination of rings and functional groups may confer specific chemical properties and biological activities that distinguish it from other similar compounds.

Properties

CAS No.

2506-60-7

Molecular Formula

C22H30O3

Molecular Weight

342.5 g/mol

IUPAC Name

[(1S,2S,3S,5R,11R,12S,15S,16S)-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadec-7-enyl] acetate

InChI

InChI=1S/C22H30O3/c1-12(23)25-20-7-6-16-14-5-4-13-10-19(24)15-11-18(15)22(13,3)17(14)8-9-21(16,20)2/h10,14-18,20H,4-9,11H2,1-3H3/t14-,15+,16-,17-,18-,20-,21-,22-/m0/s1

InChI Key

DLOPLYAHWFOTGD-BCJMKXOLSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)[C@@H]5C[C@@H]5[C@]34C)C

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)C5CC5C34C)C

Origin of Product

United States

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